3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol

描述

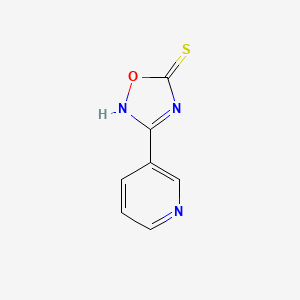

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural properties and wide range of biological activities. The compound consists of a five-membered ring containing one oxygen and two nitrogen atoms, with a thione group at the 5-position and a pyridinyl group at the 3-position. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

准备方法

The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- typically involves the cyclization of amidoximes with thioamides under acidic conditions. One common method includes the reaction of pyridine-3-carboxamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the desired oxadiazole ring . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

化学反应分析

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

科学研究应用

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

作用机制

The biological activity of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .

相似化合物的比较

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is unique among oxadiazole derivatives due to the presence of both a thione and a pyridinyl group. Similar compounds include:

1,2,4-Oxadiazole-5(2H)-one, 3-(3-pyridinyl)-: This compound has a carbonyl group instead of a thione group, which affects its reactivity and biological activity.

1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-: This isomer has the pyridinyl group at the 4-position, which can lead to different biological activities and chemical reactivity.

生物活性

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring is known for its pharmacological significance, exhibiting various biological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of pyridine derivatives with appropriate thioketones or thiosemicarbazides. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of oxadiazole derivatives. For instance:

- Study Findings : A series of 1,2,4-oxadiazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, showing enhanced activity compared to standard antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 4 | S. aureus |

| 2 | 8 | E. coli |

| 3 | 16 | Pseudomonas aeruginosa |

Antifungal Activity

The antifungal properties of oxadiazoles have also been explored. Compounds were tested against Candida albicans and Aspergillus flavus:

- Results : The synthesized oxadiazole derivatives showed antifungal activity with MIC values between 64 to 256 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Case Study : In vitro studies indicated that certain oxadiazole derivatives inhibited the growth of colon carcinoma cell lines (HCT116) with GI50 values ranging from 0.40 to 15.8 µM .

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| NSC-776965 | 1.41 | HCT116 |

| NSC-776971 | 14.9 | HCT116 |

Anti-inflammatory Activity

Research has identified anti-inflammatory effects associated with oxadiazole derivatives:

- Mechanism : The compounds were shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory action .

Mechanistic Studies

The biological activities of oxadiazoles can often be attributed to their ability to interact with specific biological targets:

属性

IUPAC Name |

3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNBWTWYAPOXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188105 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345631-78-9 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。